N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-5-4-6-15-17(14)20-18(25-15)19-16(21)11-12-7-9-13(10-8-12)26(2,22)23/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORADOLPKJKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituents on the benzothiazole ring and the acetamide-linked aromatic group. These modifications significantly impact bioactivity, selectivity, and physicochemical properties. Below is a comparative analysis:
Key Observations
Substituent Effects on Bioactivity: Electron-withdrawing groups: The mesyl (methanesulfonyl) group in the target compound may enhance binding to enzymes like CAs or kinases by polar interactions, similar to sulfamoyl or trifluoromethyl groups in analogs . Alkoxy vs. alkylamino groups: The 4-ethoxy group on the benzothiazole may improve solubility compared to lipophilic groups like trifluoromethyl, but could reduce membrane permeability .
Target Selectivity :
- The 3,4,5-trimethoxyphenyl group in BTA enhances CK-1δ inhibition, while the mesylphenyl group in the target compound may favor interactions with sulfonamide-binding enzymes like CAs .
- Piperazine-containing analogs (e.g., BZ-IV) likely target receptors requiring basic nitrogen interactions, such as serotonin or dopamine receptors .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, BZ-IV was prepared by coupling chloroacetamide with methylpiperazine , a method applicable to the target compound.
Pharmacological Implications
- Anticancer Potential: Compounds with sulfonamide or trifluoromethyl groups (e.g., BTA) show strong inhibitory effects on cancer-associated kinases. The target compound’s mesyl group may confer similar activity .
- Enzyme Inhibition : The sulfamoyl benzothiazole in compound 20 demonstrates CA inhibition, suggesting the target’s mesyl group could also interact with CA active sites .
Q & A
Basic: What are the standard synthetic routes for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide?
Answer:
The synthesis typically involves:
Benzothiazole ring formation : Condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
Ethoxy group introduction : Alkylation of the benzothiazole intermediate using ethyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) .
Acetamide linkage : Coupling the benzothiazole moiety with 4-methanesulfonylphenyl acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Purification : Recrystallization from ethanol or chromatography for high-purity yields .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzothiazole protons (~6.5–8.5 ppm) and methanesulfonyl groups (singlet at ~3.1 ppm for CH3) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
- X-ray Crystallography : Use SHELXL or OLEX2 for single-crystal refinement to resolve bond lengths and angles, particularly for the ethoxy and sulfonyl groups .
Advanced: How can conflicting bioactivity data across studies be systematically resolved?
Answer:
- Dose-response assays : Replicate studies with standardized concentrations to identify potency thresholds .
- Structural analogs : Compare with derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent-specific effects .
- Target validation : Use knock-out models or siRNA silencing to confirm interactions with proposed biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Advanced: What strategies optimize reaction yields during benzothiazole ring formation?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Solvent optimization : Use DMF or DCM for improved solubility of intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
Basic: What analytical techniques monitor reaction progress in real time?
Answer:
- Thin-Layer Chromatography (TLC) : Track benzothiazole intermediate migration (Rf ~0.5 in ethyl acetate/hexane) .
- High-Performance Liquid Chromatography (HPLC) : Quantify acetamide formation using a C18 column and UV detection at 254 nm .
Advanced: How do electronic effects of substituents (e.g., methanesulfonyl vs. nitro) influence reactivity?
Answer:
- Electron-withdrawing groups (EWGs) : Methanesulfonyl enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., enzyme binding) .
- Steric effects : Bulkier substituents (e.g., ethoxy) may hinder π-π stacking in crystal packing, altering solubility .
Advanced: What computational methods predict the compound’s binding affinity to therapeutic targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or kinase domains using PDB structures .
- QM/MM simulations : Assess electronic perturbations at the benzothiazole-sulfonyl interface .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP) using SwissADME .
Basic: How is stability under varying pH/temperature conditions assessed?
Answer:
- Accelerated degradation studies : Incubate at pH 1–13 (37°C) and monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .
Advanced: What crystallographic challenges arise during structure determination?
Answer:
- Disorder in ethoxy groups : Apply SHELXL’s PART instruction to model split positions .
- Twinned crystals : Use OLEX2’s twin refinement module for data integration .
Advanced: How to address discrepancies in enzyme inhibition IC50 values?
Answer:
- Assay standardization : Normalize data against controls (e.g., celecoxib for COX-2) .
- Allosteric binding analysis : Use surface plasmon resonance (SPR) to detect non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
